4-Isopropyl-3-nitroaniline
Overview
Description
4-Isopropyl-3-nitroaniline is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of aniline, where the amino group is substituted with an isopropyl group at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-nitroaniline typically involves a multi-step process:
Industrial Production Methods: Industrial production often employs similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Iron filings, tin, and hydrochloric acid, catalytic hydrogenation.
Nitrating Agents: Concentrated nitric acid and sulfuric acid.
Major Products Formed:
Reduction Products: 4-Isopropyl-3-aminobenzene.
Substitution Products: Various substituted anilines depending on the reagents used.
Scientific Research Applications
4-Isopropyl-3-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-nitroaniline involves its interaction with various molecular targets:
Molecular Targets: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Pathways Involved: The compound can participate in redox reactions, leading to the formation of reactive oxygen species and other intermediates that affect cellular processes.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but with the nitro group at the 2-position.
3-Nitroaniline: Similar structure but without the isopropyl group.
4-Nitroaniline: Similar structure but without the isopropyl group.
Uniqueness: 4-Isopropyl-3-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which influence its chemical reactivity and applications. The isopropyl group provides steric hindrance, affecting the compound’s reactivity in substitution reactions .
Properties
IUPAC Name |
3-nitro-4-propan-2-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJMBAZJSEPHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622505 | |
Record name | 3-Nitro-4-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92765-42-9 | |
Record name | 3-Nitro-4-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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